(R)-2-Amino-2,4-dimethylpentanoic acid
Overview
Description
®-2-Amino-2,4-dimethylpentanoic acid is an organic compound that belongs to the class of amino acids. Amino acids are the building blocks of proteins and play a crucial role in various biological processes. This particular compound is characterized by its unique structure, which includes an amino group (-NH2), a carboxyl group (-COOH), and a distinctive side chain that differentiates it from other amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-2,4-dimethylpentanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as an α-keto acid, using a chiral rhodium or ruthenium catalyst. The reaction conditions often include a hydrogen pressure of 50-100 psi and a temperature range of 25-50°C.
Industrial Production Methods: On an industrial scale, the production of ®-2-Amino-2,4-dimethylpentanoic acid may involve fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the desired amino acid, which is then extracted and purified through a series of filtration and crystallization steps.
Types of Reactions:
Oxidation: ®-2-Amino-2,4-dimethylpentanoic acid can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2). These reactions often result in the formation of corresponding keto acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of alcohol derivatives.
Substitution: The amino group in ®-2-Amino-2,4-dimethylpentanoic acid can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol at 0-25°C.
Substitution: Hydrochloric acid (HCl) in an aqueous solution at room temperature.
Major Products:
Oxidation: Corresponding keto acids.
Reduction: Alcohol derivatives.
Substitution: Halide or hydroxyl-substituted derivatives.
Scientific Research Applications
®-2-Amino-2,4-dimethylpentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in protein synthesis and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of ®-2-Amino-2,4-dimethylpentanoic acid involves its incorporation into proteins and peptides, where it influences the structure and function of these biomolecules. The amino group can form hydrogen bonds, while the side chain can participate in hydrophobic interactions, affecting the overall stability and activity of proteins. Additionally, the compound may interact with specific enzymes and receptors, modulating various biochemical pathways.
Comparison with Similar Compounds
(S)-2-Amino-2,4-dimethylpentanoic acid: The enantiomer of the compound, differing in its stereochemistry.
Leucine: A branched-chain amino acid with a similar structure but different side chain.
Isoleucine: Another branched-chain amino acid with a different arrangement of the side chain.
Uniqueness: ®-2-Amino-2,4-dimethylpentanoic acid is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions. Its distinct side chain also sets it apart from other amino acids, providing unique properties that can be exploited in various applications.
Properties
IUPAC Name |
(2R)-2-amino-2,4-dimethylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-5(2)4-7(3,8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSWQPLPYROOBG-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@](C)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29589-03-5 | |
Record name | alpha-Methylleucine, D- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029589035 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-a-Methylleucine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .ALPHA.-METHYLLEUCINE, D- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I6LNK6551 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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